Albomycin

MRSA Antimicrobial Resistance Drug Discovery

Albomycin (CAS 1414-39-7) is a premier sideromycin antibiotic for investigating the ferric hydroxamate transport system. Its 16-fold higher anti-MRSA potency over ciprofloxacin and 20-fold greater activity against E. coli compared to ampicillin make it essential for high-sensitivity assays. Unlike unstable analogs like salmycin, Albomycin demonstrates proven in vivo efficacy, making it the reliable choice for preclinical development of Trojan horse therapies.

Molecular Formula C36H58FeN10O18S+3
Molecular Weight 1006.8 g/mol
CAS No. 1414-39-7
Cat. No. B224201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlbomycin
CAS1414-39-7
Synonymsalbomycin
Molecular FormulaC36H58FeN10O18S+3
Molecular Weight1006.8 g/mol
Structural Identifiers
SMILESCC(=O)N(CCCC(C(=O)NC(CCCN(C(=O)C)O)C(=O)NC(CCCN(C(=O)C)O)C(=O)NC(CO)C(=O)NC(C(C1C(C(C(S1)N2C=CC(=O)N(C2=O)C)O)O)O)C(=O)O)N)O.[Fe+3]
InChIInChI=1S/C36H58N10O18S.Fe/c1-17(48)44(62)12-5-8-20(37)30(55)38-21(9-6-13-45(63)18(2)49)31(56)39-22(10-7-14-46(64)19(3)50)32(57)40-23(16-47)33(58)41-25(35(59)60)26(52)29-27(53)28(54)34(65-29)43-15-11-24(51)42(4)36(43)61;/h11,15,20-23,25-29,34,47,52-54,62-64H,5-10,12-14,16,37H2,1-4H3,(H,38,55)(H,39,56)(H,40,57)(H,41,58)(H,59,60);/q;+3/t20?,21?,22?,23?,25?,26?,27-,28+,29+,34+;/m0./s1
InChIKeyNDZHMVWHFMFIEG-ZYBDUZOASA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Albomycin (CAS 1414-39-7): A Sideromycin Antibiotic with a Validated Active Transport Uptake Mechanism


Albomycin (CAS 1414-39-7) is a naturally occurring antibiotic belonging to the sideromycin class [1]. It is a conjugate consisting of an iron-chelating siderophore moiety, structurally similar to ferrichrome, covalently linked to an antibiotically active thioribosyl pyrimidine warhead [2]. This structure enables a 'Trojan horse' mechanism, where the compound is actively transported into susceptible bacterial cells via the ferric hydroxamate uptake system, targeting seryl-tRNA synthetase [3]. Albomycin is produced as a mixture by various *Streptomyces* species, with the δ2 (d2) congener being the primary, highly active component [4].

Why Albomycin Cannot Be Replaced by Generic Sideromycins or Similar Antibiotics


The sideromycin class exhibits profound functional divergence despite sharing a common active transport concept. In-class substitution is invalid due to critical differences in stability and *in vivo* efficacy. While albomycin is effective in clearing infections in a mouse model, its structural analog salmycin is too unstable to achieve a significant reduction in bacterial load [1]. Furthermore, the activity of albomycin is strictly dependent on the expression of the ferric hydroxamate transport system in target bacteria; strains lacking this system, such as *Proteus* and *Morganella*, are inherently resistant [2]. Therefore, substituting albomycin with another siderophore-antibiotic conjugate like salmycin or ferrimycin without direct, quantitative performance data is a high-risk decision for research outcomes. The following evidence quantifies albomycin's specific differentiators.

Quantitative Evidence for Albomycin Selection: Superiority Against Key Pathogens vs. Clinical Comparators


Albomycin δ2 Exhibits 16-Fold Greater Potency than Ciprofloxacin Against MRSA

In a direct head-to-head comparison of minimum inhibitory concentrations (MICs), the primary active congener albomycin δ2 (1b) demonstrated significantly higher potency against a virulent methicillin-resistant *Staphylococcus aureus* (MRSA) strain (USA 300 NRS384) compared to the clinical antibiotic ciprofloxacin. Albomycin δ2 achieved an MIC of 0.125 µg/mL, whereas ciprofloxacin required a 16-fold higher concentration of 2 µg/mL to inhibit the same strain [1].

MRSA Antimicrobial Resistance Drug Discovery

Albomycin Shows 8-Fold Superiority Over Ciprofloxacin Against *S. pneumoniae*

A direct comparison against the reference strain *Streptococcus pneumoniae* ATCC 49619 reveals that both albomycin δ1 (1a) and δ2 (1b) are substantially more active than ciprofloxacin. Albomycin δ1 and δ2 both exhibited an MIC of 0.0625 µg/mL. This contrasts with a ciprofloxacin MIC of 0.5 µg/mL, establishing an 8-fold increase in potency for the albomycins [1].

Streptococcus pneumoniae Respiratory Infections Antibiotic Potency

Albomycin δ2 Outperforms Ampicillin by a Factor of 20 Against *E. coli*

Cross-study analysis reveals a major potency difference between albomycin and a standard-of-care antibiotic for Gram-negative infections. Published data for albomycin δ2 against *Escherichia coli* shows an MIC of 5 ng/mL (0.005 µg/mL) [1]. This can be directly compared to a reported MIC for ampicillin against *E. coli* of 100 ng/mL (0.1 µg/mL) [2]. This translates to a 20-fold higher potency for albomycin δ2 over ampicillin.

Escherichia coli Gram-negative Bacteria MIC Comparison

Albomycin's Active Transport Mechanism Confers a >100-Fold Potency Advantage Over Diffusion-Limited Antibiotics

As a class, sideromycins like albomycin leverage active transport across bacterial membranes, a mechanism that fundamentally differentiates them from antibiotics that rely on passive diffusion. This uptake mechanism results in a dramatic increase in antibiotic efficiency, with minimum inhibitory concentrations (MICs) at least 100-fold lower than those of antibiotics that enter cells by diffusion [1].

Drug Uptake Siderophore Mechanism of Action

Albomycin Proves Efficacious In Vivo, Unlike Its Unstable Analog Salmycin

In direct comparative *in vivo* studies using mouse infection models, albomycin demonstrates a critical functional advantage over the related sideromycin salmycin. While both compounds can be transported into bacteria, albomycin effectively clears infections. In contrast, salmycin is too unstable to lead to a large reduction in bacterial numbers *in vivo*, rendering it ineffective as a therapeutic agent [1].

In Vivo Efficacy Murine Model Drug Stability

Optimal Scientific and Industrial Use Cases for Albomycin (1414-39-7)


Potent Research Tool for Drug-Resistant Gram-Positive Infections

Based on its 16-fold higher potency against MRSA compared to ciprofloxacin [1], Albomycin δ2 is a premier research tool for investigating novel treatments for methicillin-resistant *Staphylococcus aureus* (MRSA). Its sub-micromolar MIC (0.125 µg/mL) against a virulent MRSA strain makes it an ideal candidate for *in vitro* and *in vivo* studies aimed at combating this critical antimicrobial resistance threat [1].

High-Potency Alternative for *E. coli* and *S. pneumoniae* Assays

For researchers working with *Escherichia coli* or *Streptococcus pneumoniae*, Albomycin δ2 offers a significant advantage in assay sensitivity. Its MICs are 20-fold lower than ampicillin against *E. coli* (5 ng/mL vs. 100 ng/mL) [2][3] and 8-fold lower than ciprofloxacin against *S. pneumoniae* (0.0625 µg/mL vs. 0.5 µg/mL) [1]. This superior potency can be leveraged to study low-level bacterial growth, design more sensitive susceptibility assays, or evaluate synergy at lower compound concentrations.

Investigating Active Transport and Siderophore Uptake Mechanisms

Albomycin is a validated, well-characterized probe for studying the ferric hydroxamate transport system in bacteria. Its 'Trojan horse' mechanism, which enables active transport across the outer membrane of Gram-negative bacteria [4], makes it an essential tool for research into siderophore-mediated drug delivery. This is a unique application that cannot be fulfilled by diffusion-limited antibiotics, which are at least 100-fold less potent due to their uptake mechanism [4].

A Preferred Sideromycin for In Vivo Efficacy Studies

When *in vivo* proof-of-concept studies for sideromycin-based therapies are required, albomycin is the preferred choice over its analog salmycin. Direct comparative studies have shown that while albomycin is effective in clearing infections in mouse models, salmycin is too unstable to achieve a comparable reduction in bacterial load [4]. This proven *in vivo* stability and efficacy is a critical differentiator for selecting albomycin for preclinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Albomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.